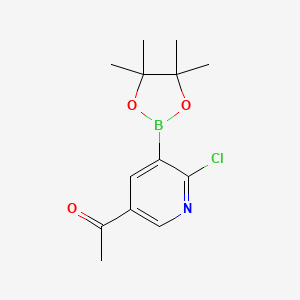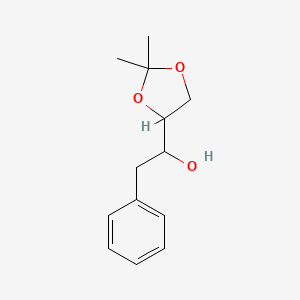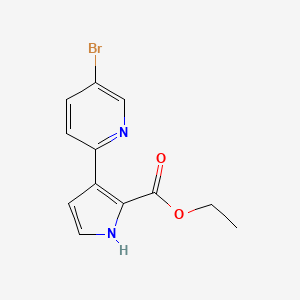
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31735613” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for understanding complex chemical reactions and developing new materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31735613” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield. For example, one common method involves the reaction of a triazolo ring compound with methanesulfonate under specific conditions to form the desired crystal form .
Industrial Production Methods: Industrial production of “MFCD31735613” often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process is designed to be simple and scalable, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions: “MFCD31735613” undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The reactions involving “MFCD31735613” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products: The major products formed from the reactions of “MFCD31735613” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to various substituted compounds .
Scientific Research Applications
“MFCD31735613” has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of “MFCD31735613” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis .
Comparison with Similar Compounds
“MFCD31735613” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar core structure but differ in their substituents and reactivity.
Methanesulfonate derivatives: These compounds have similar functional groups but may exhibit different chemical and biological properties.
The uniqueness of “MFCD31735613” lies in its specific structure and reactivity, which make it suitable for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(5-6-14-11)10-4-3-8(13)7-15-10/h3-7,14H,2H2,1H3 |
InChI Key |
MMZYNWSJYRQLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


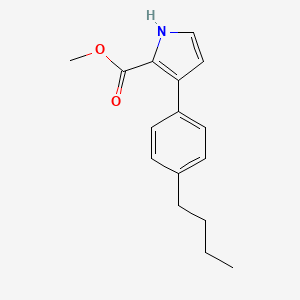
![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
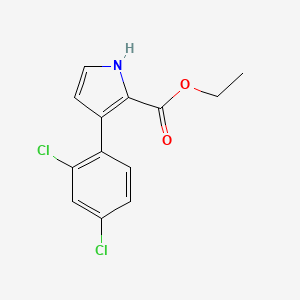
![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
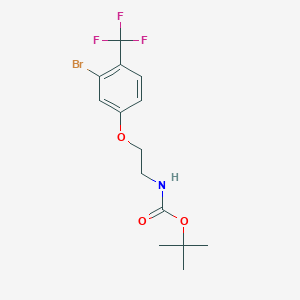
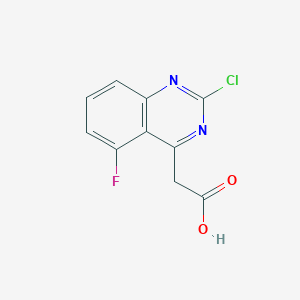
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
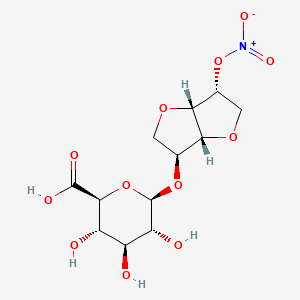
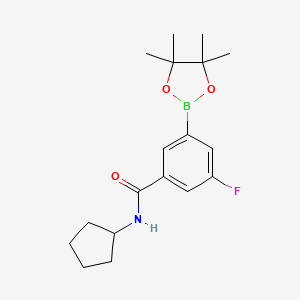
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
